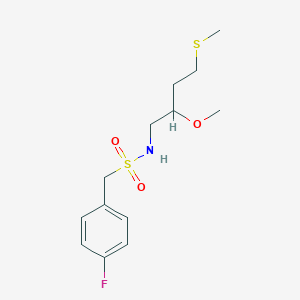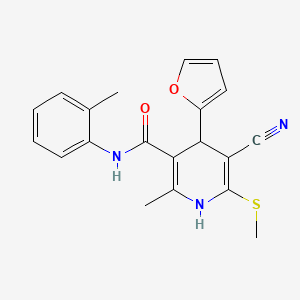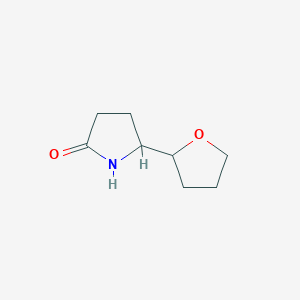
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as L-454,560, is a selective antagonist of the dopamine D1 receptor. It was first synthesized in 1991 by scientists at Merck Sharp and Dohme Research Laboratories.
Wirkmechanismus
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by binding to and blocking the dopamine D1 receptor. This receptor is a G protein-coupled receptor that is found in the brain and is involved in the regulation of various physiological processes, including movement, reward, and motivation.
Biochemical and Physiological Effects:
Blocking the dopamine D1 receptor with 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce locomotor activity in rodents, suggesting that it plays a role in the regulation of movement. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it plays a role in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in lab experiments is that it is a highly selective antagonist of the dopamine D1 receptor, meaning that it does not interact with other receptors in the brain. This makes it a valuable tool for studying the specific role of the dopamine D1 receptor in various physiological and pathological processes. One limitation of using 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of interest is the role of the dopamine D1 receptor in the development of addiction and other psychiatric disorders. Another area of interest is the potential therapeutic uses of dopamine D1 receptor antagonists in the treatment of these disorders. Additionally, there is ongoing research into the development of new and more effective dopamine D1 receptor antagonists, which could have important implications for the treatment of a variety of neurological and psychiatric conditions.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-methoxy-4-methylsulfanylbutylamine to form 1-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)aniline. This intermediate is then reacted with methanesulfonyl chloride to form 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to block the effects of dopamine D1 receptor agonists in animal models, indicating that it is a selective antagonist of this receptor subtype.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-18-13(7-8-19-2)9-15-20(16,17)10-11-3-5-12(14)6-4-11/h3-6,13,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGXJUYGAEMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)


![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)
![[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2885613.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)
![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)

![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)